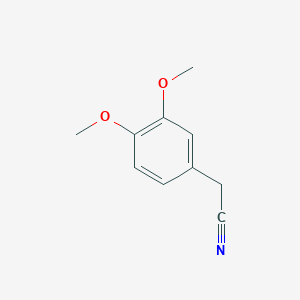

3,4-Dimethoxyphenylacetonitrile

Description

Significance and Research Context of 3,4-Dimethoxyphenylacetonitrile in Organic Chemistry and Pharmacology

The primary significance of this compound lies in its role as a key intermediate in the synthesis of numerous pharmaceutical compounds. nbinno.com Its structural framework is a recurring motif in a range of drugs, and its reactive nitrile group allows for a variety of chemical transformations, enabling the construction of more elaborate molecular architectures.

In the field of organic synthesis, the compound is prized for its utility in carbon-carbon bond formation and the introduction of the dimethoxyphenyl group into target molecules. The presence of the methoxy (B1213986) groups on the benzene (B151609) ring influences the reactivity of the molecule, directing further chemical reactions to specific positions and facilitating the synthesis of complex, multi-substituted aromatic compounds.

From a pharmacological perspective, the 3,4-dimethoxyphenyl moiety is a recognized pharmacophore, a structural feature responsible for a drug's biological activity, found in many bioactive natural products and synthetic drugs. Consequently, this compound serves as a readily available starting material for the development of new therapeutic agents.

Overview of Key Research Domains and Emerging Applications

Research involving this compound is predominantly concentrated in the pharmaceutical and chemical industries. nbinno.com A significant area of its application is in the production of Verapamil (B1683045), a calcium channel blocker used in the management of hypertension and angina. patsnap.comgoogle.com It is also a crucial precursor in the synthesis of Papaverine (B1678415), a muscle relaxant. chemicalbook.com

Beyond these well-established uses, emerging research continues to explore the potential of this compound in the synthesis of novel compounds with diverse pharmacological activities. For instance, it has been utilized in the preparation of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile and in the synthesis of a modified diterpene, (±)-nimbidiol. chemicalbook.com

Furthermore, the compound is instrumental in the synthesis of Bevantolol, a beta-blocker, and is also used in the creation of impurities of Verapamil for analytical and research purposes. google.comchemicalbook.com Research has also explored the synthesis of derivatives of 3-(3,4-dimethoxyphenyl)propenoic acid from related starting materials, investigating their potential biological activities, including anthelmintic properties. nih.gov

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C10H11NO2 nbinno.com |

| Molecular Weight | 177.20 g/mol pharmacompass.com |

| Appearance | White to off-white crystals or crystalline needles nbinno.comchemicalbook.com |

| Melting Point | 54-57 °C nbinno.com |

| Boiling Point | 171-178 °C at 10 mm Hg nbinno.com |

| Solubility | Insoluble in water; soluble in methanol (B129727) (0.1 g/mL) nbinno.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(3,4-dimethoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASLSUMISAQDOOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30239220 | |

| Record name | (3,4-Dimethoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 3,4-Dimethoxyphenylacetonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19108 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

93-17-4 | |

| Record name | 3,4-Dimethoxybenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethoxyphenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homoveratronitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3,4-Dimethoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethoxyphenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOVERATRONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62C8S706SP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 3,4 Dimethoxyphenylacetonitrile

Advanced Synthetic Approaches to 3,4-Dimethoxyphenylacetonitrile

The preparation of this compound can be broadly categorized into classical and modern synthetic routes. Classical methods often rely on fundamental organic reactions, while modern approaches leverage catalysts and alternative energy sources to improve efficiency and safety.

Classical and Traditional Synthetic Routes

Traditional syntheses of this compound have primarily involved two main strategies: the displacement of a leaving group by a cyanide anion and the dehydration of an aldoxime.

A conventional and straightforward approach to synthesizing this compound is through the nucleophilic substitution of a benzylic halide with a cyanide salt. This method typically involves the reaction of 3,4-dimethoxybenzyl chloride with sodium or potassium cyanide. The reaction proceeds via an SN2 mechanism where the cyanide anion displaces the chloride ion to form the desired nitrile.

However, a significant limitation of this strategy is the high toxicity of the cyanide reagents, such as sodium cyanide and hydrogen cyanide gas, which may be liberated during the reaction. patsnap.com The handling and disposal of these toxic substances pose considerable safety and environmental risks, which has led to the exploration of alternative, safer synthetic routes.

An increasingly favored classical route for the synthesis of this compound involves the dehydration of 3,4-dimethoxybenzaldoxime. This method avoids the direct use of highly toxic cyanide salts in the final step. A common pathway to the aldoxime starts from 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt. This starting material undergoes a decarboxylation reaction to yield 3,4-dimethoxyphenylacetaldehyde. The resulting aldehyde is then reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium bicarbonate to form 3,4-dimethoxybenzaldoxime. patsnap.com

The crucial step in this sequence is the dehydration of the aldoxime to the nitrile. This transformation can be achieved using various dehydrating agents. A patented method describes the use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), in the presence of a base like potassium hydroxide (KOH) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). patsnap.com This particular protocol has been reported to produce this compound in a high yield of 85.24%. patsnap.com

The mechanism of aldoxime dehydration can vary depending on the reagents used. In the context of phase-transfer catalysis, the quaternary ammonium salt facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase, where it can deprotonate the oxime. The resulting oximate anion can then undergo elimination to form the nitrile and a water molecule. Optimization of this reaction involves careful selection of the phase-transfer catalyst, the base, the solvent, and the reaction temperature to maximize the yield and minimize side reactions.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Product | Yield |

| 3,4-dimethoxyphenylacetaldoxime | KOH | Tetrabutylammonium bromide (TBAB) | DMSO | This compound | 85.24% |

Modern and Catalyst-Mediated Synthesis Techniques

In recent years, there has been a push towards developing more efficient, environmentally friendly, and rapid methods for chemical synthesis. This has led to the exploration of catalyst-mediated and energy-assisted techniques for the production of this compound.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and often, cleaner reactions with fewer side products compared to conventional heating methods. ijpsjournal.com While a specific protocol for the microwave-assisted synthesis of this compound is not widely documented in publicly available literature, the general principles of this technology suggest its potential applicability.

The dehydration of aldoximes, a key step in one of the classical routes to this compound, is a reaction type that has been shown to be amenable to microwave heating. The polar nature of the reactants and the transition states in many dehydration reactions allows for efficient absorption of microwave energy, leading to rapid heating and an accelerated reaction rate. It is therefore plausible that a microwave-assisted dehydration of 3,4-dimethoxybenzaldoxime could offer a more efficient and faster alternative to conventional heating methods.

The Strecker synthesis is a well-known method for the preparation of α-amino acids, which proceeds via an α-aminonitrile intermediate. The classical Strecker reaction involves the one-pot reaction of an aldehyde or ketone with ammonia (B1221849) and a cyanide source, typically hydrogen cyanide or an alkali metal cyanide. masterorganicchemistry.comacs.orgnih.gov The reaction first forms an imine from the aldehyde and ammonia, which is then attacked by the cyanide ion to give the α-aminonitrile.

While the Strecker synthesis is a powerful tool for creating α-amino nitriles, its direct application to the synthesis of this compound is not feasible. This is because this compound is a phenylacetonitrile derivative and lacks the α-amino group that is characteristic of the products of a standard Strecker reaction. The mechanism of the Strecker synthesis is intrinsically linked to the formation of the C-N bond at the α-carbon.

Palladium-Catalyzed Cyanomethylation of Aryl Halides

A prominent and modern approach for the synthesis of arylacetonitriles, including this compound, is through palladium-catalyzed cyanomethylation of aryl halides. This method offers an alternative to traditional cyanation techniques that often require harsh conditions or the use of highly toxic cyanide sources.

One innovative one-pot protocol involves a domino reaction sequence beginning with a Suzuki coupling. nih.govresearchgate.net In this process, an aryl halide is coupled with a suitable cyanomethyl equivalent. A noteworthy example is the reaction with isoxazole-4-boronic acid pinacol ester. The reaction mechanism proceeds through three key stages:

Suzuki Coupling: The aryl halide (e.g., 4-bromo-1,2-dimethoxybenzene) couples with the isoxazole boronic ester in the presence of a palladium catalyst, such as PdCl2(dppf).

Base-Induced Fragmentation: The resulting intermediate undergoes fragmentation induced by a base, such as potassium fluoride (KF). nih.govorganic-chemistry.org

Deformylation: The final step is a deformylation to yield the desired arylacetonitrile. nih.gov

This domino reaction is highly efficient and demonstrates broad substrate compatibility, accommodating various aryl bromides with both electron-donating and electron-withdrawing groups. organic-chemistry.org Optimized conditions typically involve the use of a palladium catalyst with a suitable phosphine ligand, a base, and a solvent system like DMSO/H₂O at elevated temperatures. nih.govresearchgate.net

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| PdCl₂ | dppf | KF | DMSO/H₂O | 130 | up to 88 |

| This table presents typical conditions for the palladium-catalyzed cyanomethylation of aryl bromides via a domino Suzuki coupling-isoxazole fragmentation pathway. nih.govorganic-chemistry.org |

Chemical Transformations and Reactivity Profiles of this compound

The chemical utility of this compound is largely defined by the reactivity of its nitrile functional group and the adjacent benzylic carbon. These sites allow for a wide array of chemical transformations. smolecule.com

Nitrile Group Reactivity: Hydrolysis to Carboxylic Acids and Amides

The nitrile group of this compound can be hydrolyzed to form either the corresponding carboxylic acid or amide, depending on the reaction conditions. smolecule.com This transformation is a fundamental process in organic synthesis, converting the cyano group into valuable carbonyl functionalities.

Acid-Catalyzed Hydrolysis: Under acidic conditions, such as heating with a dilute mineral acid like hydrochloric acid, the nitrile undergoes complete hydrolysis to yield 3,4-Dimethoxyphenylacetic acid. stackexchange.comlibretexts.org The reaction proceeds via the intermediate formation of an amide, which is subsequently hydrolyzed to the carboxylic acid and an ammonium salt. stackexchange.com

Reaction: C₁₀H₁₁NO₂ + 2H₂O + H⁺ → C₁₀H₁₂O₄ + NH₄⁺

Alkaline-Catalyzed Hydrolysis: When heated with an aqueous alkali solution, like sodium hydroxide, the nitrile is hydrolyzed to the carboxylate salt, in this case, sodium 3,4-dimethoxyphenylacetate. libretexts.org Ammonia gas is evolved during this process. To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. libretexts.org

Controlled or partial hydrolysis to yield the amide, 2-(3,4-dimethoxyphenyl)acetamide, is also possible. This often requires milder or more specific reaction conditions, as the hydrolysis of the amide to the carboxylic acid can be faster than the initial nitrile hydrolysis under strong basic conditions. reddit.com For instance, using hydrogen peroxide in an alkaline solution can selectively yield the amide. reddit.com

| Condition | Product |

| Acidic (e.g., aq. HCl, heat) | 3,4-Dimethoxyphenylacetic acid |

| Basic (e.g., aq. NaOH, heat) | Sodium 3,4-dimethoxyphenylacetate |

| Controlled (e.g., H₂O₂, NaOH) | 2-(3,4-dimethoxyphenyl)acetamide |

| This table summarizes the products of nitrile group hydrolysis under different pH conditions. |

Reduction Reactions to Form Amine Derivatives

The nitrile group is readily reduced to a primary amine. The reduction of this compound yields 2-(3,4-dimethoxyphenyl)ethan-1-amine (also known as homoveratrylamine), a key building block for various pharmacologically active molecules. nih.govwikipedia.org

Commonly used reducing agents for this transformation include:

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that effectively converts nitriles to primary amines. The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Catalysts such as Raney Nickel, Platinum, or Palladium on carbon are frequently employed. This method is often considered "greener" than using metal hydrides.

The resulting amine, 2-(3,4-dimethoxyphenyl)ethan-1-amine, serves as a precursor in the synthesis of various derivatives, including acyl compounds with potential anti-ulcer activities. nih.gov

Alkylation Reactions and Carbon-Carbon Bond Formation Strategies

The methylene (B1212753) bridge (-CH₂-) in this compound is activated by both the adjacent phenyl ring and the electron-withdrawing nitrile group. This makes the α-carbon acidic and susceptible to deprotonation by a strong base to form a resonance-stabilized carbanion.

This nucleophilic carbanion can then react with various electrophiles, primarily alkyl halides, in an alkylation reaction. This process is a powerful strategy for carbon-carbon bond formation, allowing for the extension of the carbon skeleton.

General Reaction Scheme:

Deprotonation: A strong base, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA), is used to remove a proton from the α-carbon.

Nucleophilic Attack: The resulting carbanion attacks an alkyl halide (R-X), displacing the halide and forming a new C-C bond.

This methodology allows for the synthesis of a wide range of α-substituted derivatives of this compound, which are valuable intermediates for more complex molecular architectures.

Condensation and Cyclization Reactions to Form Complex Ring Systems

This compound and its derivatives, particularly the corresponding amine, are crucial starting materials for the synthesis of complex heterocyclic systems, most notably isoquinoline (B145761) alkaloids.

One of the classic methods for constructing the isoquinoline core is the Bischler-Napieralski reaction . This reaction involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). The synthesis begins with the conversion of this compound to 2-(3,4-dimethoxyphenyl)ethan-1-amine (as described in 2.2.2), followed by acylation to form the necessary N-acyl-2-(3,4-dimethoxyphenyl)ethylamine intermediate. This intermediate then undergoes intramolecular electrophilic cyclization to form a 3,4-dihydroisoquinoline, which can be subsequently aromatized to the isoquinoline.

This compound is also utilized in sulfenium ion-mediated cyclization processes for the preparation of complex natural product analogues, such as modified diterpenes. smolecule.com

Nucleophilic Addition and Other Characteristic Reactions

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. smolecule.com This nucleophilic addition reaction breaks the carbon-nitrogen triple bond and is a key step in many transformations of nitriles. wikipedia.org

An important example is the reaction with Grignard reagents (R-MgX) . Organometallic reagents like Grignard reagents add to the nitrile to form an intermediate imine salt. Subsequent hydrolysis of this intermediate yields a ketone. This provides a synthetic route to convert this compound into various ketones, such as 1-(3,4-dimethoxyphenyl)propan-2-one, by using methylmagnesium bromide.

Another characteristic reaction is the Pinner reaction , which involves the reaction of the nitrile with an alcohol in the presence of a strong acid catalyst (like HCl). This leads to the formation of an imino ether salt (a Pinner salt), which can be further hydrolyzed to an ester.

Derivatives, Analogues, and Structure Activity Relationship Sar Studies

Synthesis and Mechanistic Characterization of Key Derivatives and Analogues

The chemical reactivity of both the nitrile functional group and the activated aromatic ring of 3,4-dimethoxyphenylacetonitrile allows for extensive chemical modifications. These reactions lead to the formation of diverse molecular architectures, including acrylonitrile (B1666552) derivatives, various amines, complex natural product structures, and a range of heterocyclic compounds.

Acrylonitrile Derivatives: Synthesis and Stereochemical Considerations (e.g., (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile)

Acrylonitrile derivatives are commonly synthesized through a base-catalyzed Knoevenagel condensation between an arylacetonitrile and an aromatic aldehyde. In the case of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile, the synthesis involves the reaction of this compound with benzo[b]thiophene-2-carbaldehyde. nih.govorganic-chemistry.org This reaction is typically carried out in the presence of a base, such as methanolic potassium hydroxide, which deprotonates the carbon alpha to the nitrile group, generating a carbanion. nih.govorganic-chemistry.org This nucleophile then attacks the carbonyl carbon of the aldehyde, leading to an aldol-type adduct that subsequently dehydrates to form the acrylonitrile product.

Stereochemistry is a critical aspect of this synthesis. While base-catalyzed condensations of this type can lead to a mixture of (E) and (Z) isomers, specific reaction conditions or the electronic nature of the substituents can favor the formation of one isomer over the other. For the reaction between this compound and benzo[b]thiophene-2-carbaldehyde, the (Z) isomer is specifically formed. nih.govclockss.org The geometry of the final product is confirmed through techniques such as X-ray crystallography, which provides precise information on the spatial arrangement of the substituents around the carbon-carbon double bond. nih.govclockss.org

Table 1: Synthesis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Stereochemistry |

|---|---|---|---|---|

| This compound | Benzo[b]thiophene-2-carbaldehyde | Methanolic Potassium Hydroxide | 3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile | (Z)-isomer |

Amine Derivatives: Reductive N-Alkylation to Secondary and Tertiary Amines (e.g., N,N-dimethylhomoveratrylamine)

The nitrile group of this compound is a key functional handle for the synthesis of amine derivatives. A robust method for preparing tertiary amines, such as N,N-dimethylhomoveratrylamine, is through a two-step reductive N-alkylation process. This method provides a more efficient and practical alternative to classical routes like the Eschweiler-Clarke procedure or multi-step sequences involving amide formation and reduction.

Table 2: Two-Step Synthesis of N,N-dimethylhomoveratrylamine

| Step | Reactants | Reagents | Product | Yield |

|---|---|---|---|---|

| 1. Amidine Formation | This compound, Dimethylamine | Copper(I) chloride, Ethanol (B145695) | 2-(3,4-Dimethoxyphenyl)-N,N-dimethylacetamidine | 93-96% |

| 2. Reduction | 2-(3,4-Dimethoxyphenyl)-N,N-dimethylacetamidine | Sodium borohydride, Ethanol | N,N-Dimethylhomoveratrylamine | 93-95% |

This reductive N-alkylation strategy is broadly applicable for the synthesis of various secondary and tertiary amines by choosing the appropriate primary or secondary amine in the initial step. researchgate.net

Modified Diterpene Structures (e.g., (±) Nimbidiol)

This compound serves as a precursor in the synthesis of complex natural products, such as the modified diterpene (±) Nimbidiol. chemicalbook.com The synthesis of such complex molecules often involves multi-step sequences where the 3,4-dimethoxyphenyl moiety is a key building block. While direct use of the acetonitrile (B52724) is cited, related and more common strategies often commence with veratraldehyde (3,4-dimethoxybenzaldehyde), which can be derived from the same catechol starting material as the acetonitrile. orgsyn.orggoogle.com

A key transformation in the synthesis of diterpenoid structures like (±) Nimbidiol is a polyene cyclization, often promoted by a sulfenium ion. chemicalbook.com In a typical synthetic approach, the aromatic core, originating from a precursor like veratraldehyde or a derivative of 3,4-dimethoxyphenylacetic acid, is elaborated with a polyene side chain. The crucial cyclization step is then initiated, leading to the formation of the characteristic fused ring system of the diterpene. The 3,4-dimethoxy substitution pattern is a common feature in many natural products and their synthetic analogues.

Cyclic and Heterocyclic Analogues (e.g., Tetralones, Pyrazoles)

The scaffold of this compound can be elaborated into various cyclic and heterocyclic structures, which are of significant interest in medicinal chemistry.

Tetralones: Tetralone analogues can be synthesized from this compound via an intramolecular Friedel-Crafts acylation. masterorganicchemistry.com This process first requires the hydrolysis of the nitrile group to a carboxylic acid, yielding 3,4-dimethoxyphenylacetic acid. This acid is then extended by a short carbon chain (e.g., through reaction with succinic anhydride (B1165640) to form a butanoic acid derivative). The resulting carboxylic acid can then be cyclized in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or methanesulfonic acid (MSA), to form the tetralone ring. masterorganicchemistry.com The electron-donating methoxy (B1213986) groups on the aromatic ring facilitate the electrophilic aromatic substitution required for ring closure.

Pyrazoles: The nitrile group is a key synthon for the construction of pyrazole (B372694) rings. A common method involves the reaction of an arylacetonitrile with a β-ketoester, such as methyl acetoacetate, in the presence of a Lewis acid like tin(IV) chloride. clockss.org This reaction forms a β-enamino keto ester intermediate. Subsequent cyclocondensation of this intermediate with hydrazine (B178648) or a substituted hydrazine yields the corresponding 3,5-disubstituted pyrazole. clockss.orgbeilstein-journals.org The regioselectivity of the cyclization with substituted hydrazines can lead to two possible isomers. This synthetic route provides access to a wide range of pyrazole analogues bearing the 3,4-dimethoxyphenyl moiety. organic-chemistry.orgbeilstein-journals.orgnih.gov

Table 3: General Synthesis of Pyrazole Analogues

| Step | Reactants | Reagents | Intermediate |

|---|---|---|---|

| 1 | This compound, β-Ketoester (e.g., Methyl acetoacetate) | Lewis Acid (e.g., SnCl4) | β-Enamino keto ester |

| 2 | β-Enamino keto ester | Hydrazine hydrate | 3-(3,4-Dimethoxyphenyl)methyl-5-methyl-1H-pyrazole |

Cyanogenic Glycosides Derived from this compound

Cyanogenic glycosides are a class of plant-derived natural products structurally characterized as α-hydroxynitriles that are stabilized by O-glycosylation. Their biosynthesis in plants originates from amino acids. While direct synthetic derivation from this compound is not a commonly documented pathway, a hypothetical synthetic relationship can be considered based on their fundamental structure.

To transform this compound into a cyanogenic glycoside analogue, two key chemical steps would be required:

α-Hydroxylation: Introduction of a hydroxyl group on the carbon atom adjacent to the nitrile (the α-carbon). This would form the corresponding cyanohydrin, 2-hydroxy-2-(3,4-dimethoxyphenyl)acetonitrile.

Glycosylation: The subsequent attachment of a sugar moiety (e.g., glucose) to the newly introduced hydroxyl group. researchgate.net This step would form a glycosidic bond, stabilizing the otherwise labile cyanohydrin.

This structural class represents an interesting conceptual target, but its preparation from this compound remains a synthetic challenge, in contrast to the well-established biosynthetic routes in plants.

Exploration of Structure-Activity Relationships (SAR) in this compound Analogues

The diverse derivatives of this compound exhibit a wide range of biological activities, and understanding the relationship between their chemical structure and biological function is crucial for designing more potent and selective compounds.

The acrylonitrile derivatives , such as the 2,3-diaryl-acrylonitriles, are known to possess a broad spectrum of biological effects, including antiparasitic, antiviral, and anticancer activities. nih.gov Recent studies have shown that certain synthetic acrylonitriles are active against parasites like Trypanosoma cruzi and Leishmania amazonensis, inducing programmed cell death in these organisms. nih.gov The specific arrangement of the aryl groups and the electronic properties of their substituents are key determinants of this activity.

Conversion of the nitrile to amine derivatives significantly alters the molecule's physicochemical properties, introducing a basic center that can engage in ionic interactions with biological targets. Tertiary amines like N,N-dimethylhomoveratrylamine are structurally related to known neuroactive compounds. For instance, the N,N-dimethyltryptamine (DMT) moiety is a well-known psychedelic with high affinity for serotonin (B10506) receptors. nih.govresearchgate.net While N,N-dimethylhomoveratrylamine itself is not identical, the presence of the N,N-dimethylaminoethyl group attached to an aromatic system suggests potential for interaction with neurological targets.

The incorporation of the this compound scaffold into heterocyclic analogues like pyrazoles opens up a vast area for SAR studies. Pyrazole derivatives are considered "privileged scaffolds" in medicinal chemistry, exhibiting a wide array of pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities. researchgate.netnih.govnih.gov The substitution pattern on both the pyrazole ring and the appended 3,4-dimethoxyphenyl ring can be systematically varied to optimize activity against specific targets, such as protein kinases or microbial enzymes. nih.govmdpi.com For example, different substituents on the pyrazole nitrogen and at other positions on the ring can profoundly influence the compound's binding affinity and selectivity. mdpi.com

Similarly, tetralone analogues derived from this scaffold are rigid structures that can position the dimethoxyphenyl group in a specific orientation for interaction with receptor binding pockets. Tetralin-based structures have been investigated as inhibitors of various enzymes and receptors, and their biological activity is highly dependent on the substitution pattern on both the aromatic and alicyclic rings. mdpi.com

Influence of Methoxy Substitutions on Molecular Interactions and Biological Activity

The presence and positioning of methoxy groups on the phenyl ring of this compound are critical determinants of its molecular interactions and subsequent biological activity. This is most notably illustrated by its role as a key intermediate in the synthesis of Verapamil (B1683045), a well-known calcium channel blocker. google.com Structure-activity relationship (SAR) studies on Verapamil and its analogues have provided significant insights into the function of the 3,4-dimethoxy substitution.

Furthermore, the 3,4-dimethoxy phenyl motif is not only significant in the context of calcium channel blockers. Studies on other classes of therapeutic agents, such as cathepsin K inhibitors, have demonstrated that incorporating a 3,4-dimethoxyphenyl group can confer excellent metabolic stability and favorable absorption profiles, which are desirable pharmacokinetic properties for orally administered drugs. nih.govmedchemica.com This suggests that the 3,4-dimethoxy substitution pattern has broader utility in medicinal chemistry for optimizing the drug-like properties of a molecule. The electron-donating nature of the methoxy groups can influence the electron density of the aromatic ring, affecting how the molecule interacts with metabolic enzymes and target receptors.

Table 1: Influence of Methoxy Group Substitution on Biological Properties of Related Compounds

| Compound/Analog | Substitution Focus | Key Finding | Reference |

| Verapamil Analogs | Methoxy groups on the phenyl ring | The methoxy groups were found to prevent cytotoxicity when the analogs were used alone. | nih.gov |

| Verapamil Derivatives | Substitution on the benzene (B151609) ring | Substituents on the benzene ring strongly influence the potency of the drug's frequency-dependent negative inotropic action. | nih.gov |

| Cathepsin K Inhibitors | 3,4-Dimethoxy phenyl motif | Compounds with this motif were found to have excellent metabolic stability and absorption profiles. | nih.gov |

Impact of Nitrile Group Modifications on Reactivity and Pharmacological Profiles

The nitrile (cyano) group of this compound is a versatile and reactive functional group that significantly influences the compound's chemical reactivity and is a key feature for the pharmacological profiles of its derivatives. nih.govnih.gov Chemically, the carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic. libretexts.orglibretexts.org This inherent electrophilicity allows the nitrile group to undergo a variety of chemical transformations, serving as a precursor for numerous other functional groups. nih.gov

The reactivity of the nitrile group is central to its utility in organic synthesis. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (via an amide intermediate), or it can be reduced using powerful reducing agents like lithium aluminum hydride to yield a primary amine. libretexts.orgyoutube.com Additionally, reaction with Grignard reagents can convert the nitrile into a ketone. libretexts.orgyoutube.com These reactions are fundamental in the synthesis of more complex molecules, such as Verapamil, where the nitrile of this compound is a key handle for constructing the final molecular architecture.

From a pharmacological standpoint, the incorporation of a nitrile group into a molecule can profoundly affect its properties. The nitrile group can act as a bioisostere for other functional groups and is known to enhance binding affinity to biological targets. nih.gov It is relatively small and has a linear geometry, allowing it to fit into narrow binding pockets of proteins. nih.gov The nitrile's nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for drug-receptor binding. nih.gov In the context of Verapamil analogs, the cyano group has been identified as an important feature for the reversal of multidrug resistance (MDR) and for interaction with P-glycoprotein (P-gp), a protein associated with drug efflux from cancer cells. nih.gov The nitrile group can also improve the pharmacokinetic properties of a drug, including metabolic stability and solubility. nih.govnih.gov While generally stable, under specific biological conditions, the nitrile can react with nucleophilic residues like cysteine in enzymes, a property that is exploited in the design of certain covalent inhibitors. nih.gov

Table 2: Chemical Reactivity of the Nitrile Group

| Reaction Type | Reagents | Product Functional Group | Reference |

| Hydrolysis | H₃O⁺ or OH⁻, Heat | Carboxylic Acid | libretexts.orgyoutube.com |

| Reduction | LiAlH₄ followed by H₂O | Primary Amine | libretexts.orgyoutube.com |

| Reaction with Grignard Reagent | 1. R-MgBr 2. H₃O⁺ | Ketone | libretexts.orgyoutube.com |

| Conversion to Amide | Acid or Base Catalysis with Water | Amide | libretexts.org |

Biological Activities and Mechanistic Investigations of 3,4 Dimethoxyphenylacetonitrile Derivatives

Anticancer and Cytotoxic Mechanisms of Action

The anticancer potential of 3,4-Dimethoxyphenylacetonitrile derivatives is a primary focus of scientific inquiry. These compounds have been shown to exert cytotoxic effects on various cancer cell lines through specific interactions with key cellular components involved in cell division and survival.

Interaction with Molecular Targets: Tubulin Polymerization Inhibition

A significant mechanism by which these derivatives exhibit anticancer activity is through the inhibition of tubulin polymerization. nih.govm-tubulin.com Microtubules, dynamic polymers of α- and β-tubulin, are crucial for the formation of the mitotic spindle during cell division. mdpi.com Disruption of microtubule dynamics leads to mitotic arrest and subsequent cell death, making it a prime target for cancer chemotherapy. mdpi.comnih.gov

Derivatives of this compound, particularly those with a trimethoxyphenyl moiety, have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site on β-tubulin. nih.govnih.gov For instance, certain 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, which share structural similarities, have demonstrated effective inhibition of tubulin polymerization in a concentration-dependent manner, comparable to the known tubulin inhibitor combretastatin (B1194345) A-4 (CA-4). nih.gov Molecular docking studies have further elucidated these interactions, showing hydrogen bonding and hydrophobic interactions within the colchicine binding pocket. rsc.org

Notably, acrylonitrile (B1666552) analogs bearing the 3,4-dimethoxyphenyl group have shown significant growth inhibition in a wide range of human cancer cell lines, with GI50 values in the nanomolar range. m-tubulin.com For example, compound Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile displayed potent activity against leukemia, colon cancer, CNS cancer, and prostate cancer cell lines. m-tubulin.com

Induction of Mitotic Catastrophe and Cell Death Pathways

The inhibition of tubulin polymerization by this compound derivatives directly leads to defects in mitotic spindle formation and function. This disruption triggers a cellular response known as mitotic catastrophe, a form of cell death characterized by aberrant mitosis. nih.gov Cells undergoing mitotic catastrophe often exhibit multinucleation and the formation of giant cells, which are morphologically distinct from apoptotic cells. nih.gov

Treatment with these compounds has been shown to arrest cells in the G2/M phase of the cell cycle. nih.govrsc.org This cell cycle arrest is a direct consequence of the activation of the spindle assembly checkpoint, a surveillance mechanism that ensures proper chromosome alignment before the onset of anaphase. Prolonged mitotic arrest due to persistent microtubule disruption ultimately leads to cell death. researchgate.net Studies have shown that some benzothiophene (B83047) acrylonitrile analogs induce an atypical form of apoptosis consistent with mitotic catastrophe. m-tubulin.com This process can be independent of the p53 tumor suppressor protein, which is often mutated in cancer, making these compounds potentially effective against a broader range of tumors. nih.gov For instance, the multikinase inhibitor AD80 has been shown to induce mitotic aberrations, DNA damage, autophagy, and apoptosis in pancreatic cancer cells. nih.gov

Strategies for Overcoming Multidrug Resistance (MDR) in Cancer Cells

A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a variety of anticancer drugs. nih.gov A key mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cell, reducing their intracellular concentration and efficacy. nih.govnih.gov

A significant advantage of certain this compound derivatives is their ability to circumvent P-gp-mediated MDR. m-tubulin.com Studies have demonstrated that some novel acrylonitrile analogs are equipotent in inhibiting the growth of both drug-sensitive and P-gp-overexpressing cancer cell lines. m-tubulin.com This suggests that these compounds are either not substrates for P-gp or are able to overcome the efflux mechanism. This characteristic is crucial for developing more effective cancer therapies, particularly for resistant tumors.

Antioxidant Properties and Radical Scavenging Mechanisms

In addition to their anticancer activities, derivatives of this compound have been investigated for their antioxidant properties. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of various diseases. nih.gov

The antioxidant activity of these compounds is often evaluated by their ability to scavenge free radicals, such as the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. nih.govnih.gov The mechanism of radical scavenging is believed to involve the donation of a hydrogen atom from the phenolic hydroxyl groups present in some derivatives, or from other susceptible positions on the molecule, to the free radical, thereby neutralizing it. nih.govrsc.org

Structure-activity relationship studies have revealed that the presence of catechol (3,4-dihydroxyphenyl) or guaiacyl (3-methoxy-4-hydroxyphenyl) moieties enhances radical scavenging capacity. nih.gov For instance, certain 3-((4-methoxyphenyl)amino)propanehydrazide derivatives have demonstrated antioxidant activity significantly higher than that of ascorbic acid, a well-known antioxidant. nih.gov Similarly, amide derivatives of 3,4-dimethoxy cinnamic acid have shown good scavenging ability against DPPH and hydroxyl radicals. japsonline.com

Anti-inflammatory Activities and Identified Molecular Pathways

Inflammation is a complex biological response to harmful stimuli and is a key factor in many chronic diseases. Several derivatives of this compound have demonstrated potent anti-inflammatory effects.

One of the primary mechanisms underlying the anti-inflammatory activity of these compounds is the inhibition of key inflammatory enzymes, such as cyclooxygenases (COX). nih.govmdpi.com The COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. nih.gov For example, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, a compound isolated from Zingiber cassumunar, has been shown to exert marked inhibition on carrageenan-induced rat paw edema by inhibiting prostaglandin (B15479496) biosynthesis. nih.gov

Furthermore, some derivatives have been shown to modulate inflammatory pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.com These signaling pathways play a crucial role in the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). By inhibiting these pathways, these compounds can effectively reduce the inflammatory response. mdpi.com For instance, novel amide derivatives of substituted 2-aminothiophenes and 3,4-dimethoxy cinnamic acid have exhibited significant in-vitro anti-inflammatory activity. japsonline.com

Pharmacodynamic and Pharmacokinetic Considerations of Active Metabolites and Derivatives

The therapeutic potential of any compound is dependent on its pharmacodynamic and pharmacokinetic properties, which include absorption, distribution, metabolism, and excretion (ADME). The 3,4-dimethoxyphenyl moiety can influence these properties.

Studies on related compounds provide insights into the potential metabolic fate of this compound derivatives. For example, PET studies with [¹¹C]verapamil, which contains a dimethoxyphenyl group, have shown its distribution and pharmacokinetic half-life in various tissues, including tumors. nih.gov The efflux of [¹¹C]verapamil from tumors was observed to be relatively fast, highlighting the importance of understanding transporter interactions. nih.gov

The metabolism of these derivatives can lead to the formation of active metabolites. For instance, in the context of ginsenosides, pyxinol derivatives, which can be formed in the liver, are considered active forms responsible for anti-inflammatory effects. mdpi.com The metabolic stability of these compounds is a key consideration for their development as therapeutic agents. Computer-based predictions are sometimes used as an initial step to assess the potential toxicity of new derivatives. pensoft.net The synthesis methods for this compound itself have been optimized to improve yield and suitability for industrial production, which is a crucial step for any compound with therapeutic potential. google.comwipo.int

Metabolic Fate and Toxicological Pathways of 3,4 Dimethoxyphenylacetonitrile

Metabolic Transformations in Biological Systems

The biotransformation of 3,4-dimethoxyphenylacetonitrile is presumed to follow pathways common to xenobiotics, primarily involving enzymatic modifications aimed at increasing its water solubility to facilitate excretion.

Enzymatic Pathways and Metabolite Identification (e.g., role of P450 isozymes if applicable)

While direct studies on the metabolism of this compound are limited, its structural relationship to the drug verapamil (B1683045), for which it is a precursor, provides significant insights into its likely metabolic pathways. The metabolism of verapamil is extensively documented and primarily involves the cytochrome P450 (CYP) enzyme superfamily, which is responsible for the phase I metabolism of a vast array of foreign compounds. nih.govpharmgkb.orgnih.gov

The major metabolic reactions for compounds containing the 3,4-dimethoxyphenyl moiety, like verapamil, are O-demethylation and N-dealkylation. nih.govpharmgkb.org It is therefore highly probable that this compound undergoes O-demethylation at one or both of the methoxy (B1213986) groups on the phenyl ring. This reaction is catalyzed by various CYP isozymes, with CYP3A4, CYP3A5, and CYP2C8 being the principal enzymes involved in the metabolism of verapamil. pharmgkb.org It is plausible that these same isozymes are involved in the metabolism of this compound. Studies on other dimethoxy-substituted compounds have also implicated CYP1A1, CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP2J2 in their metabolism, suggesting a broad range of P450 enzymes could potentially act on this substrate. nih.gov

The primary metabolites expected from the O-demethylation of this compound would be 3-hydroxy-4-methoxyphenylacetonitrile and 4-hydroxy-3-methoxyphenylacetonitrile. Further demethylation could lead to the formation of 3,4-dihydroxyphenylacetonitrile. Following phase I metabolism, these phenolic metabolites are likely to undergo phase II conjugation reactions, such as glucuronidation or sulfation, to form highly water-soluble conjugates that can be readily excreted from the body. youtube.com

Another potential, though less directly supported, metabolic pathway is the enzymatic hydrolysis of the nitrile group. Nitrilase and nitrile hydratase enzymes are known to convert nitriles to carboxylic acids and amides, respectively. However, the specificity of these enzymes for arylacetonitriles like this compound in mammalian systems is not well-established. researchgate.netnih.govnih.gov

Formation of Biologically Active or Reactive Intermediates

The metabolism of aromatic compounds, particularly those with methoxy groups, can sometimes lead to the formation of reactive intermediates. A notable concern with compounds containing a 3,4-dimethoxyphenyl motif is the potential for metabolic activation to form reactive metabolites. nih.gov

Specifically, the O-demethylation of one of the methoxy groups can be followed by oxidation to form a catechol intermediate. This catechol can then be further oxidized to a highly reactive ortho-quinone. Ortho-quinones are electrophilic species that can readily react with cellular nucleophiles, such as glutathione (B108866) (GSH), proteins, and DNA. The formation of such reactive intermediates is a known mechanism of toxicity for many xenobiotics. While this pathway has been identified as a risk for other compounds with the 3,4-(CH₃O)₂Ph motif, direct evidence for the formation of a reactive quinone from this compound has not been reported. nih.govnih.gov

Mechanistic Toxicology of Nitriles and Associated Compounds

The toxicology of this compound is not extensively studied on its own. However, significant insights can be drawn from the well-documented toxicology of the nitrile functional group and structurally similar compounds like benzyl (B1604629) cyanide.

Investigation of Hydrogen Cyanide Release as a Decomposition Product

A primary toxicological concern for many nitrile-containing compounds is the potential for metabolic release of the cyanide ion (CN⁻). nih.govwikipedia.orgresearchgate.net This can occur through the action of cytochrome P450 enzymes, which can hydroxylate the carbon atom adjacent to the nitrile group (the α-carbon). The resulting cyanohydrin is often unstable and can decompose, either spontaneously or enzymatically, to release hydrogen cyanide (HCN) and the corresponding aldehyde or ketone. nih.govcsic.es

In the case of this compound, this would involve the formation of 3,4-dimethoxymandelonitrile, which could then release HCN and 3,4-dimethoxybenzaldehyde. Hydrogen cyanide is a potent and rapidly acting poison that inhibits cellular respiration by binding to the ferric iron in cytochrome c oxidase within the mitochondria, effectively halting aerobic metabolism. wikipedia.orgresearchgate.netmedscape.com While this is a known pathway for some nitriles, the extent to which this compound releases cyanide in biological systems has not been specifically quantified in the available literature. However, safety data for the compound often highlight its harmfulness if swallowed, which is a characteristic of compounds that can liberate cyanide. tcichemicals.comspectrumchemical.comsigmaaldrich.comtcichemicals.com

Cellular and Molecular Mechanisms of Potential Toxicity

The potential toxicity of this compound can be attributed to several mechanisms at the cellular and molecular level. As discussed, the release of hydrogen cyanide can lead to profound cellular hypoxia and energy depletion. researchgate.netnih.gov

Furthermore, the formation of reactive ortho-quinone intermediates, as mentioned in section 5.1.2, can induce cellular damage through multiple pathways. These electrophilic species can deplete cellular stores of protective antioxidants like glutathione, leading to oxidative stress. Oxidative stress, in turn, can cause damage to lipids (lipid peroxidation), proteins, and DNA, ultimately leading to cell death through apoptosis or necrosis. nih.gov

Direct toxicity from the parent compound or its non-cyanide metabolites is also possible, although less characterized. The interaction of these molecules with specific cellular targets could potentially disrupt normal cellular function. However, without specific studies on this compound, these remain speculative mechanisms based on the general toxicology of aromatic compounds.

Applications in Advanced Organic Synthesis

Strategic Intermediate in Pharmaceutical Synthesis

3,4-Dimethoxyphenylacetonitrile, also known as homoveratronitrile, is a pivotal intermediate in the synthesis of a variety of pharmaceutical agents due to its versatile chemical reactivity. Its structure, featuring a reactive nitrile group and an activated benzene (B151609) ring, allows for its incorporation into complex molecular architectures.

The utility of this compound as a cornerstone in the synthesis of cardiovascular drugs is well-documented. It serves as a key starting material for several agents used in the management of hypertension and angina.

Verapamil (B1683045): This calcium channel blocker is synthesized using this compound as a crucial precursor. fishersci.comsigmaaldrich.com A common synthetic route involves the alkylation of this compound with a suitable alkyl halide, followed by further chemical transformations to introduce the bulky side chain and the amine functionality characteristic of the verapamil molecule. google.com One patented process describes the reaction of α-(1-methylethyl)-3,4-dimethoxybenzeneacetonitrile, a derivative of this compound, as a key step in the synthesis of verapamil. labcompare.com

Bevantolol (CI-775): This drug is a selective β1-adrenergic receptor antagonist with some α1-adrenergic blocking activity, used for treating hypertension. manusaktteva.com A patented method for the synthesis of this compound highlights its role as an important intermediate for producing cardiovascular drugs like CI-775. manusaktteva.com The synthesis of Bevantolol involves the use of 2-(3,4-dimethoxyphenyl)ethylamine, which can be prepared from this compound by reduction of the nitrile group.

The following table summarizes the cardiovascular agents synthesized using this compound:

| Cardiovascular Agent | Therapeutic Class | Role of this compound |

|---|---|---|

| Verapamil | Calcium Channel Blocker | Key precursor for the main molecular scaffold. fishersci.comgoogle.comlabcompare.com |

Papaverine (B1678415): An opium alkaloid used as a smooth muscle relaxant and vasodilator, papaverine can be synthesized from this compound. google.comlabcompare.com The synthesis involves the condensation of this compound with homoveratrylamine, which is also derived from this compound via reduction. This is followed by a Bischler-Napieralski cyclization and subsequent dehydrogenation to yield the papaverine skeleton. google.com

The structural motif of this compound is present in numerous complex natural products, making it a valuable starting material for their total synthesis.

Sericenine: The total synthesis of this furanogermacrane sesquiterpene has been accomplished starting from this compound. manusaktteva.com The synthetic strategy involves a multi-step sequence where the initial nitrile is elaborated into a key tetralone intermediate, which then undergoes further transformations to construct the complex germacrene skeleton of sericenine. manusaktteva.com

Tetrahydropapaverine: This molecule is a biosynthetic precursor to a wide range of isoquinoline (B145761) alkaloids and can be synthesized from this compound. The synthesis can proceed through the formation of papaverine, as described above, followed by reduction of the isoquinoline ring system. Alternatively, direct routes involving the condensation of a 3,4-dimethoxyphenethylamine (B193588) derivative (obtainable from this compound) with a 3,4-dimethoxyphenylacetyl derivative can be employed.

Tetrahydro-β-carbolines: This class of compounds forms the core of many biologically active alkaloids. Their synthesis often relies on the Pictet-Spengler reaction, which involves the cyclization of a tryptamine (B22526) with an aldehyde or ketone. This compound can serve as a precursor to the required aldehyde component. Specifically, this compound can be converted to 3,4-dimethoxyphenylacetaldehyde. google.com This aldehyde can then undergo a Pictet-Spengler reaction with tryptamine to yield 1-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydro-β-carboline, a key intermediate for more complex alkaloids.

The following table summarizes the natural products synthesized using this compound:

| Natural Product | Class | Synthetic Strategy |

|---|---|---|

| Sericenine | Sesquiterpene | Multi-step synthesis via a tetralone intermediate. manusaktteva.com |

| Tetrahydropapaverine | Isoquinoline Alkaloid | Reduction of synthesized papaverine or direct condensation routes. |

Building Block for Specialty Chemicals and Materials Science

While the primary application of this compound is in pharmaceutical synthesis, its chemical functionality also lends itself to the development of specialty chemicals and advanced materials.

The specific use of this compound in the development of luminescent materials is not extensively documented in readily available literature. However, its aromatic structure and potential for derivatization into conjugated systems suggest a theoretical potential for its use as a building block for such materials.

Similarly, while this compound is a versatile organic building block, its direct application as a monomer or raw material for the synthesis of polymers is not a widely reported area of research. Its derivatives could potentially be incorporated into polymer backbones or as functional side chains to impart specific properties, but detailed research findings on this topic are scarce.

Role in Dye Synthesis

While this compound is not predominantly known as a primary dye intermediate, its chemical structure, specifically the presence of an active methylene (B1212753) group (-CH2CN), allows for its participation in the synthesis of certain classes of dyes. The reactivity of the methylene bridge, positioned between the phenyl ring and the electron-withdrawing nitrile group, makes it a suitable candidate for condensation reactions to form chromophoric systems.

One of the key reactions for synthesizing dyes from active methylene compounds is the Knoevenagel condensation. wikipedia.org This reaction involves the base-catalyzed condensation of an active methylene compound with a carbonyl compound, typically an aldehyde or ketone. wikipedia.org In the context of dye synthesis, this reaction is often employed to create styryl dyes. researchgate.netresearchgate.net

Theoretically, this compound can react with various aromatic aldehydes through Knoevenagel condensation to yield substituted α-cyano-stilbene derivatives. These resulting molecules possess an extended system of conjugated double bonds, which is a fundamental characteristic of organic dyes. The general scheme for such a reaction would involve the deprotonation of the active methylene group of this compound by a weak base, followed by a nucleophilic attack on the carbonyl carbon of an aromatic aldehyde. A subsequent dehydration step then yields the final styryl-type dye. wikipedia.orgorganic-chemistry.org

The color of the resulting dye would be influenced by the nature of the substituents on the aromatic aldehyde. Electron-donating or electron-withdrawing groups on the aldehyde can modify the electronic properties of the conjugated system, thereby altering the wavelength of maximum absorption (λmax) and, consequently, the observed color. For instance, reacting this compound with different substituted benzaldehydes could potentially produce a range of colors.

The following table illustrates the potential synthesis of styryl-type dyes via the Knoevenagel condensation of this compound with various aromatic aldehydes.

| Reactant A | Reactant B (Aromatic Aldehyde) | Potential Dye Product (α-cyano-stilbene derivative) | Potential Color Range |

| This compound | Benzaldehyde | 2-(3,4-Dimethoxyphenyl)-3-phenylacrylonitrile | Colorless to Pale Yellow |

| This compound | 4-Nitrobenzaldehyde | 2-(3,4-Dimethoxyphenyl)-3-(4-nitrophenyl)acrylonitrile | Yellow to Orange |

| This compound | 4-(Dimethylamino)benzaldehyde | 2-(3,4-Dimethoxyphenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile | Orange to Red |

| This compound | Cinnamaldehyde | 2-(3,4-Dimethoxyphenyl)-5-phenylpenta-2,4-dienenitrile | Yellow to Orange-Red |

This application in dye synthesis, while not as extensively documented as its role in pharmaceuticals, highlights the versatility of this compound as a reactive intermediate in advanced organic synthesis. The ability to form extended π-systems through reactions like the Knoevenagel condensation underscores its potential for creating novel chromophores. rsc.orgnih.gov

Advanced Analytical and Spectroscopic Characterization Techniques

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopy is a cornerstone for the structural analysis of organic compounds. By examining the interaction of molecules with electromagnetic radiation, chemists can deduce the precise arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the proton NMR spectrum of 3,4-Dimethoxyphenylacetonitrile, specific signals correspond to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet in the range of 6.81-6.86 ppm. chemicalbook.com The two methoxy (B1213986) groups (-OCH₃) present as sharp singlets around 3.87-3.88 ppm, and the methylene (B1212753) protons (-CH₂-) of the acetonitrile (B52724) group are observed as a singlet at approximately 3.69 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. The carbon atom of the nitrile group (C≡N) is typically found around 118 ppm. The carbons of the two methoxy groups appear at about 56 ppm. The methylene carbon (-CH₂) is observed near 22 ppm. The aromatic carbons show signals in the range of 111-149 ppm, with the carbons bearing the methoxy groups appearing at the lower end of this range and the quaternary carbon attached to the acetonitrile group appearing further downfield.

Interactive Table 1: NMR Spectroscopic Data for this compound in CDCl₃ Data sourced from ChemicalBook. chemicalbook.com

Click to view NMR Data

| ¹H NMR Data | ¹³C NMR Data (Predicted) | ||

| Assignment | Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) |

| Aromatic-H | 6.81 - 6.86 (m) | C (aromatic, C-CN) | ~121 |

| Methoxy-H (2 x -OCH₃) | ~3.88 (s) | C (nitrile, -CN) | ~118 |

| Methylene-H (-CH₂CN) | ~3.69 (s) | C (aromatic, C-H) | ~112, ~111, ~120 |

| C (aromatic, C-OCH₃) | ~149, ~148 | ||

| C (methoxy, -OCH₃) | ~56 (two signals) | ||

| C (methylene, -CH₂CN) | ~22 |

IR and UV-Vis spectroscopy identify functional groups and conjugated systems within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A sharp, medium-intensity peak appears in the range of 2240-2260 cm⁻¹, which is indicative of the nitrile (C≡N) stretching vibration. Strong absorptions corresponding to the C-O stretching of the aryl ether methoxy groups are observed around 1260 cm⁻¹ and 1025 cm⁻¹. Additional bands confirm the presence of the aromatic ring, including C-H stretching just above 3000 cm⁻¹ and C=C stretching vibrations in the 1500-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is characterized by absorptions due to the electronic transitions within the substituted benzene ring. The presence of the methoxy groups, which act as auxochromes, influences the position and intensity of these absorption bands. While specific absorption maxima (λmax) can vary with the solvent, the compound is expected to absorb in the UV region, consistent with a substituted aromatic system. The compound also exhibits fluorescence, with a reported excitation wavelength (λex) of 430 nm and an emission wavelength (λem) of 511 nm at a pH of 7.1. sigmaaldrich.com

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. For this compound, the molecular formula is C₁₀H₁₁NO₂, leading to a molecular weight of approximately 177.20 g/mol . sigmaaldrich.com

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) of 177. The most prominent feature in the fragmentation pattern is typically the result of benzylic cleavage, which is favorable due to the formation of a stable, resonance-delocalized cation. The loss of a cyanomethyl radical (·CH₂CN) is less common than the cleavage of the C-C bond to form the highly stable 3,4-dimethoxybenzyl cation. This cation (m/z 151) is often the base peak in the spectrum. Further fragmentation of this ion can occur through the loss of a methyl radical (-CH₃) to give a fragment at m/z 136, followed by the loss of carbon monoxide (CO) to yield a fragment at m/z 108.

Interactive Table 2: Key Mass Spectrometry Fragments for this compound Based on the structure and general fragmentation principles. Molecular weight sourced from NIST. nist.gov

Click to view MS Data

| m/z | Assigned Fragment | Notes |

| 177 | [C₁₀H₁₁NO₂]⁺ | Molecular Ion ([M]⁺) |

| 151 | [C₉H₁₁O₂]⁺ | Base Peak, from loss of ·CN |

| 136 | [C₈H₈O₂]⁺ | From loss of CH₃ from m/z 151 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating this compound from reaction byproducts and starting materials, as well as for quantifying its purity.

Gas chromatography is a powerful technique for assessing the purity of volatile and thermally stable compounds like this compound. In this method, the compound is vaporized and passed through a capillary column. The time it takes for the compound to travel through the column (retention time) is characteristic of the substance under specific conditions (e.g., column type, temperature program, carrier gas flow rate). The purity of a sample can be determined by the relative area of its peak in the resulting chromatogram. Commercial suppliers of this compound often use GC to certify the purity of their material, with assays commonly showing purity levels of ≥97.5%.

High-Performance Liquid Chromatography (HPLC) is another instrumental method widely used for the purity analysis of this compound. This technique is particularly suitable for non-volatile or thermally sensitive compounds, though it is also effective for this compound. A solution of the sample is pumped at high pressure through a column packed with a solid adsorbent material. The separation is based on the compound's interaction with the stationary and mobile phases. In synthetic procedures for this compound, HPLC is employed to confirm the purity of the final product, with reported purities often exceeding 99%.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) for Electronic Structure and Conformation Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, likely employing functionals such as B3LYP or PBE with a suitable basis set like 6-311G(d,p), would be utilized to determine its optimized molecular geometry. nih.gov This process identifies the most stable conformation by minimizing the total electronic energy. The resulting geometric parameters, including bond lengths and bond angles, provide a foundational understanding of the molecule's three-dimensional structure. Such studies on similar dimethoxybenzene derivatives have demonstrated the utility of DFT in accurately predicting molecular geometries. nih.gov

HOMO-LUMO Analysis and Charge Transfer Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nist.govirjweb.com For this compound, the analysis of its frontier molecular orbitals would reveal the regions susceptible to electrophilic and nucleophilic attack. The distribution of HOMO and LUMO across the molecule would indicate potential sites for charge transfer, which is fundamental to its role in chemical reactions. While direct calculations for this specific molecule are not cited, the general methodology involves using the outputs of DFT calculations to visualize these orbitals and compute their energy levels. rsc.org

Prediction of Spectroscopic Parameters and Vibrational Frequencies

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. By calculating the harmonic vibrational frequencies using DFT, a theoretical infrared (IR) and Raman spectrum for this compound can be generated. nih.gov These predicted spectra can then be compared with experimental data to aid in the assignment of vibrational modes to specific functional groups within the molecule. This comparative approach is a standard practice for confirming molecular structures and understanding their vibrational properties. clinicsearchonline.org Although a detailed theoretical vibrational analysis for this compound is not available in the reviewed literature, studies on analogous molecules have shown that DFT methods can produce vibrational frequencies that are in good agreement with experimental results. clinicsearchonline.orgresearchgate.net

Thermodynamic and Physicochemical Property Analysis

Experimental thermodynamic studies provide essential data on the stability and energy of a compound. For this compound, key thermodynamic parameters have been determined through precise calorimetric measurements.

Heat Capacity Measurements and Phase Transition Studies

The heat capacity of this compound has been measured over a temperature range of 78 K to 399 K using a small sample precision automated adiabatic calorimeter. researchgate.netacs.org Within this experimental range, a melting phase transition was observed. researchgate.netacs.org The melting temperature was determined to be 336.818 ± 0.005 K. researchgate.netacs.org The molar enthalpy and entropy of this phase transition were found to be 24.72 ± 0.14 kJ·mol⁻¹ and 73.40 ± 0.40 J·K⁻¹·mol⁻¹, respectively. researchgate.netacs.org These values are critical for understanding the energetics of the solid-to-liquid phase change of the compound.

Determination of Molar Enthalpy and Entropy of Formation/Combustion

The standard molar energy and enthalpy of combustion for solid this compound were determined at 298.15 K using a precision oxygen-bomb combustion calorimeter. acs.org The standard molar energy of combustion (ΔcUm⁰) was found to be -(5297.97 ± 2.45) kJ·mol⁻¹, and the standard molar enthalpy of combustion (ΔcHm⁰) was -(5301.07 ± 2.45) kJ·mol⁻¹. acs.org From these combustion data, the standard molar enthalpy of formation (ΔfHm⁰) for solid this compound was derived as -(206.10 ± 3.97) kJ·mol⁻¹. acs.org

Thermodynamic Properties of this compound

| Property | Value | Unit |

| Melting Temperature | 336.818 ± 0.005 | K |

| Molar Enthalpy of Fusion | 24.72 ± 0.14 | kJ·mol⁻¹ |

| Molar Entropy of Fusion | 73.40 ± 0.40 | J·K⁻¹·mol⁻¹ |

| Standard Molar Energy of Combustion (ΔcUm⁰) | -(5297.97 ± 2.45) | kJ·mol⁻¹ |

| Standard Molar Enthalpy of Combustion (ΔcHm⁰) | -(5301.07 ± 2.45) | kJ·mol⁻¹ |

| Standard Molar Enthalpy of Formation (ΔfHm⁰) | -(206.10 ± 3.97) | kJ·mol⁻¹ |

Solid-Liquid Phase Equilibrium and Solubility Thermodynamics

The study of solid-liquid phase equilibrium and the associated thermodynamic properties of this compound is crucial for its purification, crystallization, and formulation processes in various industrial applications. This section delves into the solubility of this compound in a range of monosolvents and the thermodynamic principles governing its dissolution.

Research Findings on Solubility

The solubility of this compound has been systematically investigated in fourteen different monosolvents across a temperature range of 278.15 K to 323.15 K. researchgate.net The experimental data reveals that the solubility of this compound increases with rising temperature in all tested solvents, indicating an endothermic dissolution process. researchgate.net

At a standard temperature of 298.15 K, the mole fraction solubility of this compound varies significantly among the solvents. The highest solubility is observed in dimethylformamide (DMF), followed by other polar aprotic and protic solvents. The precise ranking of solubility at this temperature is as follows: DMF (0.4017) > dimethylacetamide (DMAC) (0.3400) > 2-methoxyethanol (B45455) (0.3330) > 2-ethoxyethanol (B86334) (0.2963) > 2-propoxyethanol (B165432) (0.2158) > methanol (B129727) (0.2017) > N-methyl-2-pyrrolidone (NMP) (0.1704) > 2-butoxyethanol (B58217) (0.1531) > ethanol (B145695) (0.1174) > isopropanol (B130326) (0.08857) > n-propanol (0.06604). researchgate.net General solubility information also indicates that it is soluble in acetone, benzene, chloroform (B151607), and ethanol. fishersci.co.ukchemicalbook.com

Thermodynamic Modeling of Solubility

To accurately represent the experimental solubility data, several thermodynamic models have been employed. These include the modified Apelblat model, the λh model, the Non-Random Two-Liquid (NRTL) model, and the Universal Quasi-Chemical (UNIQUAC) model. researchgate.net The applicability and accuracy of these models were assessed using the Akaike Information Criterion, with the relative average deviation (RAD) and root-mean-square deviation (RMSD) values being key indicators of their performance. The results showed that all four models provided a satisfactory correlation with the experimental data, with RAD values not exceeding 2.94% and RMSD values no greater than 5.03×10⁻⁴. researchgate.net Among these, the modified Apelblat model was identified as the most accurate for correlating the solubility data of this compound in the studied solvents. researchgate.net

Dissolution Thermodynamics

The thermodynamic properties of the dissolution of this compound have been determined through van't Hoff analysis. researchgate.net The positive values for the standard dissolution Gibbs energy (ΔdisG°), standard dissolution enthalpy (ΔdisH°), and standard dissolution entropy (ΔdisS°) across all tested solvents confirm that the dissolution process is both endothermic and entropy-driven. researchgate.net